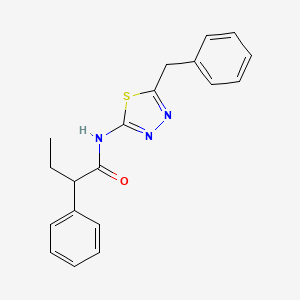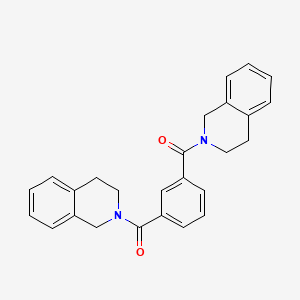![molecular formula C18H23N5O2 B11175855 2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-pentyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11175855.png)
2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-pentyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-pentyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyrimidine ring fused with a pyrazolo[3,4-b]pyridine ring system, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-pentyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves the condensation of β-dicarbonyl compounds with amines. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of solvents such as acetonitrile or ethanol, and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high purity and yield. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-pentyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-pentyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-pentyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A simpler pyrimidine derivative with similar biological activities.
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: A related compound with applications in medicinal chemistry.
N-(4,6-Dimethylpyrimidin-2-yl)-N-phenylacetamide: Another pyrimidine derivative with distinct chemical properties.
Uniqueness
What sets 2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-pentyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione apart is its unique fused ring structure, which imparts specific chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C18H23N5O2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-pentyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |
InChI |
InChI=1S/C18H23N5O2/c1-5-6-7-8-13-12(4)21-16-14(15(13)24)17(25)23(22-16)18-19-10(2)9-11(3)20-18/h9H,5-8H2,1-4H3,(H2,21,22,24) |
InChI Key |
CVVTZRATBXAABF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(NC2=C(C1=O)C(=O)N(N2)C3=NC(=CC(=N3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11175777.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)benzamide](/img/structure/B11175780.png)
![4-{[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate](/img/structure/B11175794.png)
![3-benzamido-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11175800.png)
methanone](/img/structure/B11175805.png)
![11-(4-methoxyphenyl)-3-methyl-10-(phenoxyacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11175806.png)
![2-methoxy-N-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}-N-(4-methylpyridin-2-yl)-4-(methylsulfanyl)benzamide](/img/structure/B11175811.png)
![N-(2,5-dimethylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11175817.png)

![2-amino-8-cyclopentylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11175839.png)
![N-(1,3-benzodioxol-5-yl)-2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide](/img/structure/B11175845.png)


